Fenton's reagent

Description

Properties

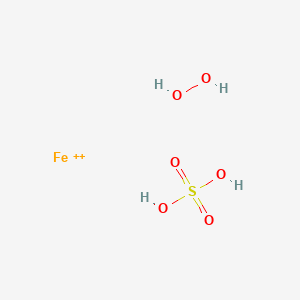

CAS No. |

36047-38-8 |

|---|---|

Molecular Formula |

FeH4O6S+2 |

Molecular Weight |

187.94 g/mol |

IUPAC Name |

hydrogen peroxide;iron(2+);sulfuric acid |

InChI |

InChI=1S/Fe.H2O4S.H2O2/c;1-5(2,3)4;1-2/h;(H2,1,2,3,4);1-2H/q+2;; |

InChI Key |

MGZTXXNFBIUONY-UHFFFAOYSA-N |

SMILES |

OO.OS(=O)(=O)O.[Fe+2] |

Canonical SMILES |

OO.OS(=O)(=O)O.[Fe+2] |

Synonyms |

Fenton reagent Fenton's reagent |

Origin of Product |

United States |

Foundational & Exploratory

The Genesis of a Powerful Oxidant: A Technical History of Fenton's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the annals of chemical discovery, few reagents have demonstrated the enduring utility and profound impact of Fenton's reagent. This seemingly simple mixture of hydrogen peroxide and a ferrous iron catalyst has become a cornerstone of advanced oxidation processes, with applications ranging from environmental remediation to organic synthesis and biomedical research. This in-depth technical guide explores the historical discovery of this compound, tracing its evolution from a curious observation to a well-characterized and powerful tool in the chemist's arsenal. We will delve into the original experimental work of H.J.H. Fenton, the subsequent elucidation of its radical-based mechanism, and the ongoing scientific discourse that continues to refine our understanding of this remarkable chemical system.

The Serendipitous Discovery by H.J.H. Fenton

The story of this compound begins not with a targeted investigation, but with a serendipitous observation in the 1890s. The British chemist Henry John Horstman Fenton, during his work on the oxidation of tartaric acid, noted a distinct violet color when hydrogen peroxide, tartaric acid, a ferrous (Fe(II)) salt, and a base were combined.[1][2] This initial curiosity led to a more systematic investigation, culminating in his seminal 1894 publication in the Journal of the Chemical Society, Transactions.[3][4][5]

Fenton's primary objective was to understand the oxidation of tartaric acid, and his reagent proved to be a remarkably effective means to achieve this. He successfully isolated and identified the main oxidation product as dihydroxymaleic acid.[2]

Quantitative Data from Fenton's Era

| Parameter | Typical Range/Value (Estimated from Historical Context) | Notes |

| Reactants | ||

| Tartaric Acid | Not explicitly quantified in initial observations | The substrate for oxidation. |

| Ferrous Sulfate (B86663) (FeSO₄) | Catalytic amounts | Described as "a very small quantity."[2] |

| Hydrogen Peroxide (H₂O₂) | Excess relative to the catalyst | The primary oxidant. |

| Base (e.g., NaOH) | Added to observe the characteristic violet color | The color was key to the initial discovery. |

| Reaction Conditions | ||

| Temperature | Ambient | Not specified as being heated or cooled. |

| Pressure | Atmospheric | Not specified as being altered. |

| Observed Outcome | ||

| Primary Product | Dihydroxymaleic acid | Isolated and identified by Fenton.[2] |

Experimental Protocols of the Late 19th Century

The experimental protocols of Fenton's time were rudimentary by modern standards. A typical procedure for the oxidation of tartaric acid using what would become known as this compound would have involved the following steps:

-

Preparation of Reagents: Solutions of tartaric acid, ferrous sulfate, and hydrogen peroxide would be prepared, likely in water. The exact concentrations were not always precisely controlled or reported in the manner of modern chemistry.

-

Reaction Initiation: To a solution of tartaric acid, a small amount of ferrous sulfate solution would be added, followed by the addition of hydrogen peroxide.

-

Observation and Product Isolation: The reaction mixture would be observed for color changes. To isolate the dihydroxymaleic acid, methods available at the time, such as precipitation and recrystallization, would have been employed.

-

Analysis of Products: The analytical techniques of the late 19th century were limited. Identification of dihydroxymaleic acid would have relied on classical methods such as elemental analysis, melting point determination, and characteristic chemical reactions.

The following diagram illustrates a plausible workflow for Fenton's original experiments.

The Dawn of a Mechanistic Understanding: The Haber-Weiss Cycle

For several decades after its discovery, the mechanism by which this compound exerted its powerful oxidizing effect remained a mystery. It was not until 1934 that the German chemists Fritz Haber and Joseph Weiss proposed a radical-based mechanism.[1][6][7] Their seminal work, published in the Proceedings of the Royal Society of London. Series A, laid the foundation for our current understanding of Fenton chemistry.[1][7]

Haber and Weiss postulated that the reaction between ferrous iron and hydrogen peroxide generates a highly reactive species, the hydroxyl radical (•OH).[8] This insight was a major leap forward, as it explained the non-selective and powerful oxidizing nature of the reagent. The core of their proposed mechanism, which is still widely accepted today, is as follows:

The Fenton Reaction:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

This initial step generates the hydroxyl radical. Haber and Weiss also proposed a subsequent reaction that would regenerate the ferrous iron, creating a catalytic cycle:

The Haber-Weiss Reaction:

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺

This second reaction, however, was later found to be slow. A modified understanding of the cycle involves the superoxide (B77818) radical (•O₂⁻) as a key intermediate in the reduction of ferric iron back to ferrous iron.

The following diagram illustrates the fundamental steps of the Fenton and Haber-Weiss reactions.

Advancements in Understanding: The Hydroxyl Radical vs. The Ferryl Ion

While the Haber-Weiss model provided a robust framework, the precise nature of the oxidizing species in the Fenton reaction has been a subject of ongoing scientific debate. The primary contenders are the free hydroxyl radical (•OH) and a higher-valent iron species, the ferryl ion ([FeO]²⁺).[7][9][10]

The classical Fenton mechanism, dominant at acidic pH, posits the formation of free hydroxyl radicals as the primary oxidant. This is supported by a large body of experimental evidence, including the non-selective nature of the oxidation and results from spin-trapping experiments.[7]

However, under certain conditions, particularly at near-neutral pH, the formation of the ferryl ion has been proposed as a significant, and perhaps dominant, pathway. The ferryl ion is a powerful but more selective oxidant than the hydroxyl radical. The debate is not merely academic; the identity of the primary oxidant has significant implications for the reaction's selectivity and efficiency in various applications.

The following diagram illustrates the two proposed pathways.

Conclusion

From its serendipitous discovery in the late 19th century to its central role in modern chemistry, the journey of this compound is a testament to the power of scientific inquiry. The initial qualitative observations of H.J.H. Fenton laid the groundwork for the mechanistic insights of Haber and Weiss, which in turn have sparked decades of research and debate. While the precise nature of the reactive species under all conditions is still a subject of investigation, the fundamental principles of Fenton chemistry are well-established, providing a powerful and versatile tool for researchers, scientists, and drug development professionals. The continued exploration of this fascinating chemical system promises to unlock new applications and a deeper understanding of oxidation chemistry for years to come.

References

- 1. Haber, F. and Weiss, J. (1934) The Catalytic Decomposition of Hydrogen Peroxide by Iron Salts. Proceedings of the Royal Society of London. Series A, Mathematical and Physical Sciences, 147, 332-351. - References - Scientific Research Publishing [scirp.org]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. Fenton, H.J.H. (1894) Oxidation of Tartaric Acid in Presence of Iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 5. Fenton, H.J.H. (1894) Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions, 65, 899-910. - References - Scientific Research Publishing [scirp.org]

- 6. [PDF] The catalytic decomposition of hydrogen peroxide by iron salts | Semantic Scholar [semanticscholar.org]

- 7. The origin of the hydroxyl radical oxygen in the Fenton reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Wikipedia [en.wikipedia.org]

- 9. Sizing the ozone Fenton reaction pathways: Ferryl vs hydroxyl [authors.library.caltech.edu]

- 10. researchgate.net [researchgate.net]

mechanism of Fenton's reaction explained

An In-depth Technical Guide to the Core Mechanism of Fenton's Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of the Fenton reaction, a critical process in various scientific fields, including chemistry, biology, and medicine. This document details the classical and alternative reaction pathways, presents quantitative kinetic data, outlines experimental protocols for studying the reaction, and provides visualizations of the key mechanisms and workflows.

Introduction to the Fenton Reaction

The Fenton reaction, first described by Henry John Horstman Fenton in the 1890s, involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to generate highly reactive hydroxyl radicals (•OH).[1][2] These hydroxyl radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic and inorganic compounds.[1] This reactivity makes the Fenton reaction a cornerstone of advanced oxidation processes for wastewater treatment and a significant contributor to oxidative stress in biological systems.[2][3] In the biomedical field, the Fenton reaction is implicated in cellular damage but is also harnessed in therapeutic strategies, such as in some cancer treatments and for sterilization.[3] The reaction is also closely linked to "ferroptosis," a form of programmed cell death involving iron-dependent lipid peroxidation.[3]

Core Mechanism of the Fenton Reaction

The mechanism of the Fenton reaction is complex and has been a subject of extensive research. While the classical model involving free hydroxyl radicals is widely accepted, alternative mechanisms have been proposed, and the predominant pathway can be influenced by factors such as pH.

The Classical Fenton Reaction (Haber-Weiss Cycle)

The classical Fenton reaction is part of the Haber-Weiss cycle, which describes the generation of hydroxyl radicals from hydrogen peroxide and superoxide. The core Fenton reaction itself consists of two main steps:

-

Oxidation of Ferrous Iron: Ferrous iron (Fe²⁺) is oxidized by hydrogen peroxide to ferric iron (Fe³⁺), producing a hydroxyl radical (•OH) and a hydroxide (B78521) ion (OH⁻).[1][2]

-

Regeneration of Ferrous Iron: The ferric iron (Fe³⁺) is then reduced back to ferrous iron by another molecule of hydrogen peroxide, generating a hydroperoxyl radical (•OOH) and a proton (H⁺). This step is significantly slower than the first.[1][2]

The net reaction shows the disproportionation of hydrogen peroxide into two different radical species.[2]

-

2H₂O₂ --(Fe catalyst)--> •OH + •OOH + H₂O[2]

dot

References

An In-depth Technical Guide to Fenton's Reagent Reaction Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fenton's reagent reaction pathway, a cornerstone of advanced oxidation processes (AOPs). It is designed to equip researchers, scientists, and professionals in drug development with a thorough understanding of the core mechanisms, experimental applications, and critical parameters governing this powerful oxidation system. The information presented herein is intended to facilitate the effective application of Fenton chemistry in the degradation of recalcitrant organic compounds, a common challenge in wastewater treatment and environmental remediation.

Core Principles of the Fenton Reaction

The Fenton reaction is a catalytic process that utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate highly reactive hydroxyl radicals (•OH).[1][2] These hydroxyl radicals are potent, non-selective oxidizing agents capable of degrading a wide range of organic pollutants into less harmful substances, often mineralizing them to carbon dioxide and water.[2][3] The fundamental reactions are summarized below:

Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[2][4]

Catalyst Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺[2][4]

Net Reaction: 2H₂O₂ → •OH + •OOH + H₂O[3]

The efficacy of the Fenton process is contingent on a cyclical redox reaction between ferrous (Fe²⁺) and ferric (Fe³⁺) ions. The generation of the hydroxyl radical is the primary driver of the oxidation process.

Key Signaling Pathways and Logical Relationships

The Fenton reaction pathway and its influencing factors can be visualized as a series of interconnected processes. The following diagrams illustrate these relationships.

Quantitative Data on this compound Efficacy

The efficiency of the Fenton process is influenced by several factors, including the type of pollutant, pH, temperature, and the concentrations of both the iron catalyst and hydrogen peroxide. The following tables summarize quantitative data from various studies.

Table 1: Optimal Conditions for the Degradation of Various Organic Pollutants

| Organic Pollutant | Optimal pH | Optimal [Fe²⁺]:[H₂O₂] Ratio | Temperature (°C) | Degradation Efficiency (%) | Reference(s) |

| Phenol (B47542) | 3 | 1:10 - 1:20 | 25 - 50 | >95 | [5][6] |

| 4-Chlorophenol | 3 | Varies | 25 | >90 | [7] |

| 2,4-Dichlorophenol | 3 | Varies | 25 | >90 | [7] |

| Nitrobenzene | 3 | Varies | 25 | >90 | [7] |

| Pesticides (general) | 3.0 - 3.5 | 1:2 - 1:3 | Ambient | >90 | [1] |

| Reactive Yellow 84 (Azo Dye) | 3 | 1:10 | Ambient | 85 | |

| Atrazine | 3 | 1:1 | Ambient | 99 | [8] |

| Edible Oil Wastewater (COD) | 3 | 1 g/L FeSO₄·7H₂O : 8.38 g/L H₂O₂ | 25 | 93.52 | [9] |

| Edible Oil Wastewater (O&G) | 3 | 0.71 g/L FeSO₄·7H₂O : 8.7 g/L H₂O₂ | 25 | 99.8 | [9] |

| Winery Wastewater (Phenolic Compounds) | 3 | 4.0 mmol/L Fe²⁺ : 300.0 mmol/L H₂O₂ | 25 | 29.35 (Fenton), 41.30 (Photo-Fenton) | [3][10] |

Table 2: Reaction Rate Constants for Fenton and Fenton-like Reactions

| Reactant | Rate Constant (k) | Units | Conditions | Reference(s) |

| Fe²⁺ + H₂O₂ | 76 | M⁻¹s⁻¹ | Standard conditions | [11] |

| •OH + Phenol | 1.4 x 10¹⁰ | M⁻¹s⁻¹ | pH 7 | |

| •OH + Benzene | 7.8 x 10⁹ | M⁻¹s⁻¹ | pH 7 | |

| •OH + Toluene | 5.0 x 10⁹ | M⁻¹s⁻¹ | pH 7 | |

| •OH + 4-Chlorophenol | 2.45 x 10⁹ | M⁻¹s⁻¹ | Not specified | [12] |

Detailed Experimental Protocols

The following protocols provide a generalized framework for conducting Fenton oxidation experiments. Specific parameters should be optimized based on the target pollutant and wastewater matrix.

General Protocol for Fenton Treatment of Aqueous Solutions

1. Sample Preparation and Characterization:

-

Collect a representative sample of the wastewater or prepare a synthetic solution of the target organic pollutant in deionized water.

-

Characterize the initial concentration of the pollutant (e.g., using HPLC, GC-MS, or a spectrophotometer), Chemical Oxygen Demand (COD), and pH.

2. pH Adjustment:

-

Transfer a known volume of the sample (e.g., 500 mL) into a glass beaker.

-

While stirring with a magnetic stirrer, adjust the pH of the solution to the optimal acidic range, typically between 3.0 and 3.5, using dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[13]

3. Fenton Reagent Addition:

-

Add the calculated amount of the iron catalyst, typically as a solution of ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O), to the pH-adjusted sample.

-

Slowly add the required volume of hydrogen peroxide (typically 30% w/w solution) to the mixture. The addition should be gradual to control the exothermic reaction and prevent the rapid decomposition of H₂O₂.[14]

4. Reaction:

-

Allow the reaction to proceed for the desired time (e.g., 30-120 minutes) under continuous stirring at a constant temperature.

-

Collect samples at specific time intervals to monitor the degradation of the pollutant.

5. Reaction Quenching and Neutralization:

-

To stop the reaction, quench the collected samples by adding a substance that consumes residual H₂O₂, such as sodium sulfite (B76179) (Na₂SO₃).

-

After the desired reaction time, neutralize the entire solution by raising the pH to around 7.0 with a base, such as sodium hydroxide (B78521) (NaOH). This will cause the precipitation of iron as ferric hydroxide (Fe(OH)₃).[9]

6. Post-Treatment and Analysis:

-

Allow the iron hydroxide sludge to settle.

-

Separate the supernatant by decantation or filtration.

-

Analyze the supernatant for the final concentration of the pollutant, COD, and any identified intermediate products to determine the degradation efficiency.

Specific Protocol for Phenol Degradation

This protocol is adapted for the treatment of a synthetic wastewater containing phenol.

1. Materials:

-

Phenol stock solution (e.g., 1000 mg/L)

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/v)

-

Sulfuric acid (e.g., 1 M)

-

Sodium hydroxide (e.g., 1 M)

-

Deionized water

-

Glass beakers, magnetic stirrer, pH meter, and analytical instrumentation (e.g., HPLC).

2. Procedure:

-

Prepare a 500 mL solution of 100 mg/L phenol in a glass beaker.

-

Adjust the pH of the phenol solution to 3.0 using 1 M H₂SO₄.

-

Add a predetermined amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., to obtain a specific H₂O₂/Fe²⁺ molar ratio).

-

Initiate the reaction by adding the required volume of 30% H₂O₂. For a 100 mg/L phenol solution, a common starting point is a stoichiometric excess of H₂O₂.

-

Stir the solution at a constant speed (e.g., 200 rpm) at room temperature (25°C) for a reaction time of 60 minutes.[6]

-

Take samples at 0, 10, 20, 30, 45, and 60 minutes. Immediately quench the reaction in the samples with a small amount of sodium sulfite.

-

After 60 minutes, neutralize the bulk solution to pH 7.0 with 1 M NaOH to precipitate the iron.

-

Filter the samples and the final solution through a 0.45 µm filter before analysis.

-

Analyze the concentration of phenol in each sample using HPLC to determine the degradation kinetics.

Conclusion

This compound offers a robust and effective method for the degradation of a wide array of organic compounds. Its high efficiency stems from the generation of powerful hydroxyl radicals. However, the successful application of this technology hinges on the careful optimization of key parameters, most notably pH and the concentrations of the iron catalyst and hydrogen peroxide. This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and professionals to effectively harness the power of Fenton chemistry for environmental remediation and in the context of drug development processes where the removal of potent or hazardous organic molecules is critical. Further research and development in this field continue to explore modifications and enhancements to the classical Fenton process, such as photo-Fenton and electro-Fenton, to further improve its efficiency and applicability.

References

- 1. pjoes.com [pjoes.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ijera.com [ijera.com]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. Use of Fenton reagent to improve organic chemical biodegradability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iwaponline.com [iwaponline.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. spertasystems.com [spertasystems.com]

- 13. usptechnologies.com [usptechnologies.com]

- 14. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide to Henry John Horstman Fenton's Original 1894 Paper on the Oxidation of Tartaric Acid

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed examination of Henry John Horstman Fenton's seminal 1894 publication, "Oxidation of Tartaric Acid in Presence of Iron," published in the Journal of the Chemical Society, Transactions. This work laid the foundation for what is now known as Fenton chemistry, a critical process in organic synthesis, environmental remediation, and relevant to oxidative stress pathways in biological systems.

Core Concepts and Observations

In his 1894 paper, Fenton reported on the potent oxidizing properties of a mixture of hydrogen peroxide (H₂O₂) and a ferrous salt (Fe²⁺) in the presence of tartaric acid. He observed that this reagent could efficiently oxidize tartaric acid, leading to the formation of a new crystalline compound, which he later identified as dihydroxymaleic acid. A key observation was the catalytic role of the iron salt; only a small amount was necessary to facilitate the oxidation of a much larger quantity of tartaric acid.[1]

The reaction was characterized by a distinct violet color change upon the addition of an alkali, a phenomenon Fenton utilized as a qualitative indicator for the progress of the reaction. His work demonstrated three crucial aspects of what we now recognize as Fenton chemistry:

-

The necessity of an oxidizing agent, with hydrogen peroxide being a prime example.

-

The requirement of a reduced transition metal, such as ferrous iron, in catalytic amounts.

-

The likely involvement of a higher oxidation state of iron as an intermediate in the reaction mechanism.[1]

Experimental Protocols

Fenton's 1894 paper, while descriptive, provides insights into the experimental methodologies of the time. The protocols outlined below are reconstructed from the procedural descriptions within the text.

Preparation of the Oxidizing Reagent (Fenton's Reagent)

-

Objective: To prepare a solution with powerful oxidizing capabilities for the transformation of tartaric acid.

-

Reagents:

-

A very dilute solution of ferrous sulphate (FeSO₄) or ferrous chloride (FeCl₂).

-

A solution of tartaric acid or a tartrate salt.

-

Hydrogen peroxide (referred to as hydric peroxide) or chlorine water.

-

Caustic potash (potassium hydroxide, KOH) or soda (sodium hydroxide, NaOH).

-

-

Procedure:

-

To a dilute solution of the ferrous salt, a small quantity of the tartaric acid solution was added.

-

A few drops of hydrogen peroxide or chlorine water were then introduced to the mixture.

-

Finally, an excess of caustic potash or soda was added to the solution.

-

-

Observation: The development of a "fine violet colour" indicated the formation of the oxidation product in the presence of the alkali.[1]

Isolation and Characterization of the Oxidation Product (Dihydroxymaleic Acid)

-

Objective: To isolate and determine the properties of the new substance formed from the oxidation of tartaric acid.

-

Procedure:

-

The reaction mixture, after the oxidation was deemed complete (indicated by the stability of the violet color upon addition of alkali), was likely neutralized and subjected to precipitation and crystallization techniques common in the late 19th century to isolate the organic acid product. Fenton notes the difficulty in this isolation.[1]

-

The isolated crystalline product was then subjected to elemental analysis to determine its empirical formula.

-

-

Result: Fenton established the molecular formula of the new acid as C₄H₄O₆.[1]

Quantitative Data

Fenton's 1894 paper is more qualitative and descriptive in nature, focusing on the novel reaction and the properties of its product. Detailed quantitative data, such as reaction kinetics, precise yields under varying conditions, and spectroscopic analyses, are not presented in the manner of modern chemical publications. The primary quantitative finding reported is the elemental composition that led to the determination of the molecular formula of dihydroxymaleic acid.

| Parameter | Value/Observation | Source |

| Molecular Formula of Product | C₄H₄O₆ | [1] |

| Iron Requirement | Catalytic (a very small quantity) | [1] |

| Oxidizing Agent | Hydrogen Peroxide or Chlorine Water | [1] |

| Indicator of Reaction | Formation of a violet color with excess alkali | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the experimental process and the proposed chemical transformation based on Fenton's 1894 paper.

Caption: Experimental workflow for the oxidation of tartaric acid as described by H.J.H. Fenton in 1894.

Caption: Proposed chemical transformation of tartaric acid to dihydroxymaleic acid via this compound.

References

Fenton's Reagent for Organic Compound Oxidation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theory and application of Fenton's reagent for the oxidation of organic compounds. It is designed to serve as a technical resource for professionals in research, science, and drug development who are utilizing or exploring advanced oxidation processes.

Core Principles of Fenton Chemistry

The Fenton reaction, first described by Henry John Horstman Fenton in the 1890s, is a catalytic process that utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate highly reactive hydroxyl radicals (•OH).[1] These hydroxyl radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of organic compounds, ultimately mineralizing them into less harmful substances like carbon dioxide and water.[2][3]

The fundamental reactions governing the Fenton process are:

-

Hydroxyl Radical Generation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[2]

-

Catalyst Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺[2]

-

Net Reaction: 2H₂O₂ → •OH + •OOH + H₂O[2]

The generation of the hydroxyl radical is the cornerstone of Fenton chemistry.[3][4] The Fe²⁺ ion acts as a catalyst, being oxidized to Fe³⁺ and then reduced back to Fe²⁺, allowing for a continuous cycle of radical production.[5]

The Role of Hydroxyl Radicals

Hydroxyl radicals (•OH) are among the most potent oxidizing species known, with an oxidation potential of 2.8 V. This high reactivity allows them to attack organic molecules through several mechanisms:

-

Hydrogen Abstraction: The radical removes a hydrogen atom from the organic compound, creating an organic radical which then undergoes further oxidation.

-

Addition to Double Bonds: The hydroxyl radical can add to unsaturated bonds in aromatic or aliphatic compounds, initiating a series of reactions that can lead to ring-opening and fragmentation.

-

Electron Transfer: In some cases, the hydroxyl radical can accept an electron from the organic substrate, leading to its oxidation.

These reactions are typically rapid and exothermic, leading to the breakdown of complex organic structures into smaller, more biodegradable, or completely mineralized products.[2]

Key Influencing Factors on Fenton Oxidation

The efficiency of the Fenton process is highly dependent on several operational parameters. Understanding and optimizing these factors is critical for achieving desired degradation outcomes.

-

pH: The pH of the reaction medium is arguably the most critical factor. The optimal pH for the classical Fenton reaction is typically in the acidic range of 3 to 4.[6] At higher pH values, the iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), reducing the availability of the catalyst and leading to the decomposition of H₂O₂ into oxygen and water without generating hydroxyl radicals.[7] At very low pH (below 2.5), the reaction can be inhibited due to the formation of complex iron species and the scavenging of hydroxyl radicals by protons.[2]

-

Concentrations of Fenton's Reagents (Fe²⁺ and H₂O₂): The ratio and absolute concentrations of ferrous iron and hydrogen peroxide significantly impact the reaction rate and efficiency. An excess of H₂O₂ can lead to scavenging of hydroxyl radicals, while an excess of Fe²⁺ can also lead to scavenging and unnecessary sludge formation. The optimal ratio is specific to the target organic compound and the wastewater matrix and must be determined experimentally.

-

Temperature: The rate of the Fenton reaction generally increases with temperature. However, at temperatures above 40-50°C, the decomposition of hydrogen peroxide into non-reactive products becomes more pronounced, reducing the overall efficiency.[6]

-

Nature of the Organic Substrate: The chemical structure and concentration of the target organic compound will influence its reactivity with hydroxyl radicals and, consequently, the overall degradation efficiency and reaction time.

-

Presence of Other Ions: The presence of certain inorganic and organic ions in the wastewater can affect the Fenton process. For example, some ions can act as radical scavengers, while others can form complexes with iron, either inhibiting or enhancing the catalytic cycle.

Quantitative Data on Organic Compound Degradation

The following tables summarize quantitative data from various studies on the degradation of specific organic compounds using this compound. These tables are intended to provide a comparative overview of the process under different experimental conditions.

Table 1: Degradation of Phenol by this compound

| Initial Phenol Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | pH | Temp. (°C) | Reaction Time (min) | Degradation Efficiency (%) | Reference |

| 100 | 50 | 500 | 5.6 | 25 | 180 | 100 | [3] |

| 100 | 1-100 | 500-5000 | 3 | 25 | - | Varies | [1] |

| 50-100 | Varies | Varies | 2.7-5.8 | 28-48 | - | Varies | [8] |

| 10 | 5 | 0.3 (mL/L) | ~3 | - | 120 | >95 | [9] |

| 1000 | 7 | Stoichiometric | 7.0 | 30 | 120 | >95 (with EDTA) | [10] |

Table 2: Degradation of Textile Dyes by this compound

| Dye Type | Initial Dye Conc. (mg/L) | [Fe²⁺] (mg/L) | [H₂O₂] (mg/L) | pH | Reaction Time (min) | Decolorization Efficiency (%) | Reference |

| Acid Red 18 | 100 | Swarf (heterogeneous) | 150 | 2.5 | 60 | 95.4 | [2] |

| Reactive Red 198 | 100 | 100 | 50 | 3 | 90 | 92 | [11] |

| Reactive Yellow 145 | - | - | - | 3.7 | 40 | ~93 (Electro-Fenton) | [10] |

| Brilliant Green | 50 | 1 mM | 10 mM | 3 | 30 | 98.7 | [12] |

| Crystal Violet | 10 | 1.0 g/L (catalyst) | 30 | Spontaneous | 180 | 98 (Photo-Fenton) | [13] |

Experimental Protocols

The following sections provide detailed methodologies for conducting Fenton oxidation experiments, synthesized from various cited research protocols.

General Protocol for Batch Fenton Oxidation

This protocol outlines the fundamental steps for a laboratory-scale batch experiment to assess the degradation of a target organic compound.

Materials and Reagents:

-

Stock solution of the target organic compound

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w)

-

Sulfuric acid (H₂SO₄) for pH adjustment

-

Sodium hydroxide (NaOH) for pH adjustment and reaction quenching

-

Deionized water

-

Glass reactor vessel (beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Analytical instrumentation for quantifying the organic compound (e.g., HPLC, GC, UV-Vis spectrophotometer)

Procedure:

-

Preparation of the Reaction Solution: Prepare a known volume of the aqueous solution containing the target organic compound at the desired initial concentration in the glass reactor.

-

pH Adjustment: While stirring, adjust the pH of the solution to the desired acidic level (typically between 3.0 and 4.0) using sulfuric acid.[14]

-

Addition of Iron Catalyst: Add the predetermined amount of ferrous sulfate heptahydrate to the solution and allow it to dissolve completely.

-

Initiation of the Reaction: Add the required volume of hydrogen peroxide to the solution to initiate the Fenton reaction. The H₂O₂ should be added carefully and, for larger volumes, may be added dropwise or with a syringe pump to control the reaction rate and temperature.

-

Reaction Monitoring: Maintain constant stirring and temperature throughout the experiment. At specific time intervals, withdraw samples from the reactor.

-

Sample Quenching: Immediately quench the reaction in the collected samples to stop the degradation process. This can be achieved by adding a sufficient amount of sodium hydroxide to raise the pH to above 8, which precipitates the iron catalyst.

-

Sample Analysis: After quenching, filter the samples to remove the precipitated iron hydroxide. Analyze the filtrate for the residual concentration of the target organic compound using the appropriate analytical technique.

-

Data Analysis: Calculate the degradation efficiency at each time point using the formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.

Protocol for a Modified Fenton Process (e.g., Photo-Fenton)

For advanced Fenton processes like Photo-Fenton, the general protocol is modified to include the specific energy source.

Additional Materials:

-

UV lamp or solar simulator

-

Quartz reactor vessel (for UV transparency)

Modified Procedure:

-

Follow steps 1-3 of the general protocol.

-

Initiation and Irradiation: Place the reactor under the UV lamp or in the solar simulator. Initiate the reaction by adding hydrogen peroxide (Step 4 of the general protocol) and simultaneously begin the irradiation.

-

Continue with steps 5-8 of the general protocol.

Visualizing Fenton Chemistry: Diagrams

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows of the Fenton process.

Signaling Pathway of the Fenton Reaction

Caption: Catalytic cycle of iron and generation of hydroxyl radicals in the Fenton process.

Experimental Workflow for Fenton Oxidation

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Progress in the mechanism and kinetics of fenton reaction - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. ovid.com [ovid.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. atlantis-press.com [atlantis-press.com]

- 9. Enhanced Degradation of Phenol by a Fenton-Like System (Fe/EDTA/H2O2) at Circumneutral pH [mdpi.com]

- 10. pjoes.com [pjoes.com]

- 11. jetir.org [jetir.org]

- 12. mdpi.com [mdpi.com]

- 13. medcraveonline.com [medcraveonline.com]

- 14. The synergistic effect of adsorption and Fenton oxidation for organic pollutants in water remediation: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03050H [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Fenton's Reagent in Wastewater Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of Fenton's reagent in the treatment of industrial wastewater. The Fenton process is a robust advanced oxidation process (AOP) particularly effective for the degradation of recalcitrant organic pollutants found in effluents from pharmaceutical, textile, petrochemical, and other industries.[1][2]

Principle of the Fenton Reaction

The Fenton reaction utilizes hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst in an acidic medium to generate highly reactive hydroxyl radicals (•OH).[3][4][5] These hydroxyl radicals are powerful, non-selective oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like water, carbon dioxide, and inorganic salts.[2][3]

The core reactions are as follows:

The overall process results in the disproportionation of hydrogen peroxide into two different oxygen-radical species.[7] The effectiveness of the Fenton process is highly dependent on several key operational parameters, including pH, temperature, and the concentrations of both the iron catalyst and hydrogen peroxide.[2]

Key Operational Parameters and Optimized Conditions

Optimization of reaction parameters is critical for maximizing the efficiency and cost-effectiveness of the Fenton process.[2] The following table summarizes typical optimal conditions derived from various studies for the treatment of different industrial wastewaters.

| Parameter | Optimal Range/Value | Wastewater Type | Contaminant Removal Efficiency | Reference |

| pH | 3.0 - 4.0 | General Industrial | - | [3][6][8][9] |

| 3.0 | Acrylic Fiber Manufacturing | 63.2% COD Removal | [10] | |

| 3.0 | Reactive Red 198 Dye | 92% Color Removal | [11] | |

| 3.15 | Leather Dyeing | ~97% Decolorization, ~82% COD Reduction | [12] | |

| Fe²⁺ Dosage | 100 mg/L | Reactive Red 198 Dye | 92% Color Removal | [11] |

| 250 mg/L | General Industrial | 90% COD, 76% BOD Reduction | [9] | |

| 1000 mg/L | General Industrial | - | [13] | |

| 7.44 mmol/L | Acrylic Fiber Manufacturing | 63.2% COD Removal | [10] | |

| 0.981 mM | Leather Dyeing | ~82% COD Reduction | [12] | |

| H₂O₂ Dosage | 50 mg/L | Reactive Red 198 Dye | 92% Color Removal | [11] |

| 800 mg/L | General Industrial | 90% COD, 76% BOD Reduction | [9] | |

| 0.5 M | General Industrial | - | [13] | |

| 60.90 mmol/L | Acrylic Fiber Manufacturing | 63.2% COD Removal | [10] | |

| 5.38 mM | Leather Dyeing | ~82% COD Reduction | [12] | |

| [H₂O₂]:[Fe²⁺] Ratio (wt/wt) | 1:1 to 10:1 | General Guidance | - | [3] |

| Reaction Time | 60 minutes | General Industrial | - | [13] |

| 90 minutes | Reactive Red 198 Dye | 92% Color Removal | [11] | |

| 10 minutes | Leather Dyeing | ~82% COD Reduction | [12] |

Detailed Experimental Protocol: Bench-Scale Fenton Treatment

This protocol outlines a general procedure for conducting a bench-scale Fenton treatment of industrial wastewater. It is recommended to perform preliminary treatability tests to optimize the parameters for your specific wastewater matrix.[6]

3.1. Materials and Reagents

-

Wastewater sample

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

30% (w/w) Hydrogen peroxide (H₂O₂)

-

Sulfuric acid (H₂SO₄) (e.g., 0.5 N) for pH adjustment

-

Sodium hydroxide (B78521) (NaOH) or Calcium oxide (CaO) for neutralization

-

Beakers (e.g., 1000 mL)

-

Magnetic stirrer and stir bars

-

pH meter

-

Analytical equipment for measuring Chemical Oxygen Demand (COD), Biological Oxygen Demand (BOD), Total Organic Carbon (TOC), and specific contaminants of interest.

3.2. Experimental Procedure

-

Sample Preparation: Fill a 1000 mL beaker with a known volume of the wastewater sample (e.g., 600 mL).[8][9]

-

pH Adjustment: While stirring, slowly add sulfuric acid to adjust the pH of the wastewater to the desired acidic range, typically between 3 and 4.[6][8][9] An optimal pH of 3 is frequently reported.[10][11][13]

-

Iron Catalyst Addition: Add the predetermined amount of FeSO₄·7H₂O to the wastewater and stir until it is completely dissolved.[6][8]

-

Initiation of Fenton Reaction: Slowly add the required volume of 30% H₂O₂ to the solution.[6][8] Be cautious as the reaction can be exothermic.

-

Oxidation Reaction: Allow the reaction to proceed for the optimized reaction time (e.g., 10 to 90 minutes) under continuous stirring.[8][11][12]

-

Neutralization and Flocculation: After the reaction period, neutralize the treated wastewater by adding NaOH or CaO to raise the pH to approximately 7.0-8.0.[14][15] This will cause the precipitation of iron as ferric hydroxide (Fe(OH)₃), which also aids in the removal of pollutants through coagulation.[6]

-

Settling: Turn off the stirrer and allow the sludge to settle for a specified time, for instance, 60 minutes.[9]

-

Sample Analysis: Collect a sample from the supernatant for analysis of residual COD, BOD, TOC, and other relevant parameters to determine the treatment efficiency.[8]

Visualization of Pathways and Workflows

4.1. Fenton Reaction Mechanism

The following diagram illustrates the catalytic cycle of iron in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals.

Caption: Catalytic cycle of the Fenton reaction.

4.2. Experimental Workflow for Wastewater Treatment

The diagram below outlines the sequential steps involved in the bench-scale Fenton treatment of wastewater, from initial sample preparation to final analysis.

References

- 1. Performance Optimization of Electro-Fenton Wastewater Treatment Reactors [eureka.patsnap.com]

- 2. waterandwastewater.com [waterandwastewater.com]

- 3. spertasystems.com [spertasystems.com]

- 4. testbook.com [testbook.com]

- 5. Fenton’s Reaction: Principle, Mechanism & Real-World Uses [vedantu.com]

- 6. usptechnologies.com [usptechnologies.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. iwaponline.com [iwaponline.com]

- 9. ijamtes.org [ijamtes.org]

- 10. mdpi.com [mdpi.com]

- 11. Optimization of the Parameters Affecting the Fenton Process for Decolorization of Reactive Red 198 (RR-198) from the Aqueous Phase [jhsss.sums.ac.ir]

- 12. Analysis of the Capacity of the Fenton Process for the Treatment of Polluted Wastewater from the Leather Dyeing Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. digitalxplore.org [digitalxplore.org]

- 14. pjoes.com [pjoes.com]

- 15. iosrjournals.org [iosrjournals.org]

Application Notes and Protocols: Laboratory Preparation and Use of Fenton's Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically iron(II) sulfate (B86663) (FeSO₄), is a powerful oxidizing agent used in advanced oxidation processes (AOPs).[1] Developed by Henry John Horstman Fenton in the 1890s, this reagent generates highly reactive hydroxyl radicals (•OH), which are capable of oxidizing a wide range of organic and inorganic compounds.[1][2] The primary application of this compound is in the treatment of wastewater to degrade persistent organic pollutants such as phenols, pesticides, and chlorinated solvents.[2][3] It is also utilized in organic synthesis for hydroxylation of arenes and in soil remediation.[1][2] The effectiveness of this compound is attributed to the hydroxyl radical, one of the most powerful oxidizing species known, second only to fluorine in its reactivity.[4]

The core of the Fenton reaction is the catalytic decomposition of hydrogen peroxide by ferrous ions to produce hydroxyl radicals.[5][6] The reaction is a catalytic cycle where the iron ion is oxidized from Fe²⁺ to Fe³⁺ and then regenerated.[2]

Key Reactions:

-

Hydroxyl Radical Formation: Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH[2]

-

Catalyst Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + HOO• + H⁺[2]

The overall process results in the disproportionation of hydrogen peroxide into two different oxygen-radical species.[1] The generated hydroxyl radicals are non-selective and can rapidly oxidize organic compounds, often mineralizing them to carbon dioxide and water.[1]

Factors Influencing Fenton's Reaction

The efficiency of the Fenton process is highly dependent on several key operational parameters. Optimizing these factors is crucial for achieving desired degradation rates and avoiding unnecessary reagent consumption or hazardous conditions.

-

pH: The pH of the solution is a critical factor. The optimal range for the Fenton reaction is typically between pH 3 and 5.[4][6] At pH values above this range, iron precipitates as ferric hydroxide (B78521) (Fe(OH)₃), which catalytically decomposes H₂O₂ into oxygen and water without forming hydroxyl radicals, thus reducing the reaction's efficiency.[4] If the pH is too low, the reaction can be inhibited due to the scavenging of hydroxyl radicals by excess H⁺ ions and the formation of complex iron species.[1]

-

Temperature: The reaction rate increases with temperature, generally being most effective between 20°C and 40°C.[4] However, at temperatures above 40-50°C, the efficiency declines due to the accelerated decomposition of hydrogen peroxide into oxygen and water, which can also create a hazardous buildup of gas.[4]

-

Concentration of Fenton's Reagents (Fe²⁺ and H₂O₂): The concentrations of both the iron catalyst and hydrogen peroxide significantly impact the reaction rate. Increasing the concentration of the iron catalyst generally accelerates the removal of contaminants up to an optimal point.[4] Similarly, a higher dosage of H₂O₂ can increase the production of hydroxyl radicals and improve degradation, but an excessive amount can be counterproductive as H₂O₂ can also act as a hydroxyl radical scavenger.[4][6]

-

Ratio of Fe²⁺ to H₂O₂: The molar ratio of Fe²⁺ to H₂O₂ is a key parameter for process optimization. Typical weight ratios of Fe:H₂O₂ are in the range of 1:5 to 1:10.[4] The optimal ratio is often system-dependent and should be determined experimentally.

-

Reaction Time: The time required for the completion of a Fenton reaction depends on the substrate, catalyst dose, and wastewater strength.[4] For simple compounds like phenol, reaction times can be 30-60 minutes, while more complex wastes may require several hours.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the laboratory application of this compound, derived from various studies.

Table 1: Optimal Operating Conditions for Fenton's Process

| Parameter | Optimal Range | Rationale and Remarks |

| pH | 3.0 - 5.0 | Maximizes hydroxyl radical generation while preventing iron precipitation.[4][6] Efficiency drops significantly at pH > 6.[4] |

| Temperature | 20°C - 40°C | Balances reaction rate with H₂O₂ stability.[4] Above 50°C, H₂O₂ decomposition to O₂ and H₂O is accelerated.[4] |

| Fe²⁺:H₂O₂ Ratio | 1:5 - 1:10 (w/w) | A common starting point for optimization.[4] Can vary significantly based on the specific contaminant and its concentration. |

| Reaction Time | 30 - 120 minutes | Highly dependent on the substrate and reaction conditions.[4] Monitoring is required to determine completion. |

Table 2: Example Reagent Concentrations for Specific Applications

| Application | Substrate | Fe²⁺ Concentration | H₂O₂ Concentration | pH | Reference |

| Dairy Wastewater Treatment | High COD wastewater | 2041 mg/L (FeSO₄) | 1000 mg/L | 3.0 | [7] |

| Azo Dye Decolorization | Reactive Yellow 84 (60 mg/L) | 25 mg/L | 250 mg/L | - | [8] |

| Tryptophan Oxidation Study | Protein in solution | 0.1 mM | 0.043 - 0.05 mM | - | [9] |

| Disinfection of CSO | E. coli | 100 - 400 mg/L (FeSO₄) | 1000 - 4000 mg/L | 6.0 | [10] |

| Metalworking Fluid Treatment | High TOC wastewater | 0.25 - 1.0 g/L (Fe²⁺) | Molar Ratio Fe²⁺:H₂O₂ = 1:10 | 3.0 | [11] |

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

This protocol describes the preparation of stable stock solutions of the iron catalyst and hydrogen peroxide.

1.1. Preparation of 0.5 M Ferrous Sulfate (FeSO₄·7H₂O) Stock Solution

-

Materials:

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O, M.W. = 278.01 g/mol )

-

Concentrated sulfuric acid (H₂SO₄)

-

Deionized (DI) water

-

500 mL volumetric flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Add approximately 250 mL of DI water to the 500 mL volumetric flask.

-

Carefully and slowly add 5 mL of concentrated H₂SO₄ to the water while stirring. Caution: This is an exothermic reaction.

-

Add the weighed FeSO₄·7H₂O to the acidified water in the volumetric flask.

-

Stir the solution until all the solid has completely dissolved.

-

Once dissolved, bring the final volume to 500 mL with DI water.

-

Store the solution in a tightly capped bottle. The acidic conditions prevent the oxidation of Fe²⁺ to Fe³⁺ and subsequent precipitation.

-

1.2. Handling and Dilution of Hydrogen Peroxide (H₂O₂) Stock

-

Materials:

-

30% (w/w) Hydrogen Peroxide solution

-

Deionized (DI) water

-

Appropriate volumetric flasks and pipettes

-

-

Procedure:

-

Commercially available H₂O₂ is typically supplied as a 30% or 35% aqueous solution. This concentrated solution should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

-

To prepare a working solution of a specific concentration, dilute the stock solution with DI water. For example, to prepare 100 mL of a 1 M H₂O₂ solution from a 30% stock (~9.8 M), pipette 10.2 mL of the 30% H₂O₂ into a 100 mL volumetric flask partially filled with DI water, then bring to the final volume with DI water.

-

Hydrogen peroxide solutions should be prepared fresh for best results, as they can decompose over time.

-

Protocol 2: General Procedure for Laboratory-Scale Fenton Treatment

This protocol provides a general workflow for treating a contaminated aqueous sample using this compound. The specific concentrations of Fe²⁺ and H₂O₂ should be optimized based on the data in Table 2 or preliminary experiments.

-

Materials:

-

Contaminated aqueous sample

-

FeSO₄ stock solution (from Protocol 1.1)

-

H₂O₂ working solution

-

Sulfuric acid (e.g., 2 M H₂SO₄) for pH adjustment

-

Sodium hydroxide (e.g., 2 M NaOH) for pH adjustment and reaction quenching

-

Beaker or reaction vessel

-

Magnetic stirrer and stir bar

-

pH meter

-

-

Procedure:

-

Place a defined volume of the contaminated sample into the reaction vessel and begin stirring.[13]

-

pH Adjustment: Slowly add sulfuric acid to adjust the pH of the sample to the desired level, typically between 3.0 and 4.0.[4][11] Allow the pH to stabilize.

-

Iron Addition: Add the calculated volume of the FeSO₄ stock solution to the sample to achieve the desired catalyst concentration.[13] Allow it to dissolve and mix completely.

-

Initiate Reaction: Slowly and carefully add the calculated volume of the H₂O₂ solution to the mixture.[4][14] The reaction is often exothermic, and slow addition helps to control the temperature.[4] Start timing the reaction upon the addition of H₂O₂.

-

Reaction Monitoring: Allow the reaction to proceed for the predetermined time (e.g., 60 minutes). Monitor the temperature to ensure it does not exceed 40-50°C.[4] A change in color (e.g., to a yellow-orange solution) and potentially a decrease in pH may be observed as the reaction progresses.[4][15]

-

Quenching the Reaction: After the desired reaction time, stop the reaction by increasing the pH to above 7.0 using NaOH. This will cause the iron to precipitate as Fe(OH)₃, effectively removing the catalyst from the solution.[4]

-

Post-Treatment: The precipitated iron hydroxide (sludge) can be removed by sedimentation and filtration. The treated supernatant can then be analyzed for the removal of the target contaminant.

-

Safety Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[12]

-

Handling Reagents: Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns and eye damage.[12] Concentrated sulfuric acid is highly corrosive. Handle both with extreme care in a well-ventilated area or fume hood.

-

Exothermic Reaction: The Fenton reaction is exothermic. For highly concentrated wastes, the addition of H₂O₂ should be done slowly and in a controlled manner to prevent a dangerous rise in temperature and pressure buildup from gas evolution.[4]

-

Storage: this compound should be generated and used in situ.[15] Do not store the final mixed reagent in a sealed container due to the potential for pressure buildup from oxygen generation.[15]

-

Waste Disposal: Neutralize any remaining peroxide before disposal. The final solution, after pH neutralization and removal of iron sludge, can often be disposed of down the drain with copious amounts of water, but local regulations should always be followed.[12][15]

Visualizations

Fenton Reaction Mechanism

The diagram below illustrates the catalytic cycle of the Fenton reaction, showing the generation of the highly reactive hydroxyl radical and the regeneration of the ferrous iron catalyst.

Caption: Catalytic cycle of the Fenton reaction.

Experimental Workflow

This workflow outlines the logical sequence of steps for performing a laboratory-scale wastewater treatment experiment using this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Fenton’s Reaction: Principle, Mechanism & Real-World Uses [vedantu.com]

- 3. What are the applications of the Fenton Reactor? - Library [sewagewaters.com]

- 4. usptechnologies.com [usptechnologies.com]

- 5. byjus.com [byjus.com]

- 6. spertasystems.com [spertasystems.com]

- 7. jetir.org [jetir.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. files.core.ac.uk [files.core.ac.uk]

- 11. journal.uctm.edu [journal.uctm.edu]

- 12. cellbiolabs.com [cellbiolabs.com]

- 13. waterandwastewater.com [waterandwastewater.com]

- 14. sciencing.com [sciencing.com]

- 15. This compound - Sciencemadness Wiki [sciencemadness.org]

Application Notes and Protocols for Fenton's Reagent in Soil Remediation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Fenton's reagent in the remediation of contaminated soils. The information is intended to guide laboratory-scale experimental setups for treating soils contaminated with organic pollutants such as Total Petroleum Hydrocarbons (TPH), Polycyclic Aromatic Hydrocarbons (PAHs), and chlorinated solvents.

Introduction to this compound for Soil Remediation

Fenton's chemistry utilizes a solution of hydrogen peroxide (H₂O₂) and an iron catalyst, typically ferrous iron (Fe²⁺), to generate highly reactive hydroxyl radicals (•OH).[1][2] These hydroxyl radicals are powerful, non-selective oxidizing agents that can degrade a wide range of organic contaminants into less harmful substances, primarily carbon dioxide and water.[2] The process is valued for its effectiveness in treating recalcitrant organic pollutants that are resistant to conventional remediation methods.[1]

The core of the Fenton reaction is the catalytic decomposition of hydrogen peroxide by ferrous ions:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ [2]

The ferric iron (Fe³⁺) can then be reduced back to ferrous iron by another molecule of hydrogen peroxide, propagating the radical chain reaction:

Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺ [2]

The efficiency of this compound in soil remediation is influenced by several key parameters, including pH, the concentrations of hydrogen peroxide and iron, their molar ratio, soil type, and the nature of the contaminant. A critical constraint is the requirement for acidic conditions, typically a pH between 3 and 5, to maintain iron solubility and optimal radical production.[1]

Data Presentation: Experimental Parameters for this compound Soil Remediation

The following tables summarize quantitative data from various studies on the application of this compound for the remediation of different soil contaminants.

Table 1: Experimental Conditions for TPH Contaminated Soil Remediation

| pH | H₂O₂ Concentration | Fe²⁺ Concentration | H₂O₂:Fe²⁺ Molar Ratio | Liquid/Solid Ratio | Reaction Time | TPH Removal Efficiency (%) | Reference |

| 3.12 | Not specified | Not specified | 104 | 15:1 | 2 hours | ~48 | [3][4] |

| 3.12 | Not specified | Not specified | 330 | 15:1 | 2 hours | Not specified | [3][4] |

| 3.0 | 250,000 mg/L | 300 mg/L | Not specified | Not specified | 90 minutes | ~44.4 | [5] |

| 4.7 | 350,000 mg/L | 600 mg/L | Not specified | Not specified | Not specified | 87.6 | [6] |

| 7.5 | Not specified | Not specified | 104 | 15:1 | Not specified | Not specified | [4] |

Table 2: Experimental Conditions for PAH Contaminated Soil Remediation

| pH | H₂O₂ Concentration | Fe²⁺ Source | H₂O₂:Fe²⁺ Ratio | Soil:Liquid Ratio | Reaction Time | PAH Removal Efficiency (%) | Reference |

| Not specified | 30% H₂O₂ (1g) | 0.1g FeSO₄ | 10:1 | Not specified | Not specified | >96 | [2] |

| Not specified | Varied | 0.5 M FeSO₄·7H₂O | 50:1, 100:1, 50:2, 100:2 | 3:10 | 60 minutes | 84.7 - 99.9 | [7] |

Table 3: General Parameters for Chlorinated Solvent Contaminated Soil Remediation

| Contaminant | pH Range | H₂O₂ Concentration | Fe²⁺ Source | Notes | Reference |

| PCE, TCE | 3-5 | 22% (wt.%) | 0.01 M Fe²⁺ | Laboratory experiments on weathered soils. A three-time consecutive treatment combined with soil washing was effective. | [8] |

| General | Not specified | Not specified | Not specified | This compound can create aerobic conditions beneficial for the biodegradation of some daughter products like DCE and vinyl chloride. The reaction is exothermic. | [9] |

Experimental Protocols

This section provides a detailed methodology for a laboratory-scale experiment on soil remediation using this compound.

3.1. Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hydrogen peroxide (especially at high concentrations) is a strong oxidizer and can cause severe skin and eye irritation. Handle with care in a well-ventilated fume hood.

-

The Fenton reaction is exothermic and can generate heat and gas. Conduct the experiment in an open or vented container to avoid pressure buildup.

-

Acids are used for pH adjustment and are corrosive. Handle with care.

3.2. Materials and Reagents

-

Soil Sample: Contaminated soil of interest.

-

Hydrogen Peroxide (H₂O₂): 30% (w/w) solution.

-

Ferrous Sulfate (B86663) Heptahydrate (FeSO₄·7H₂O): As the iron catalyst.

-

Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl): For pH adjustment.

-

Sodium Hydroxide (NaOH): For pH adjustment and reaction quenching.

-

Deionized Water

-

Glass Beakers or Erlenmeyer Flasks

-

Magnetic Stirrer and Stir Bars

-

pH Meter

-

Analytical Balance

-

Appropriate glassware for dilutions and sample collection.

3.3. Reagent Preparation

-

Ferrous Sulfate Solution (e.g., 0.5 M): Dissolve the required amount of FeSO₄·7H₂O in deionized water. Prepare this solution fresh before each experiment to minimize oxidation of Fe²⁺ to Fe³⁺. For example, to prepare 100 mL of a 0.5 M solution, dissolve 13.9 g of FeSO₄·7H₂O in deionized water and bring the final volume to 100 mL.

3.4. Experimental Procedure

-

Soil Slurry Preparation:

-

Weigh a specific amount of contaminated soil (e.g., 30 g) and place it into a beaker or Erlenmeyer flask.[7]

-

Add a predetermined volume of deionized water to create a soil slurry. A common soil-to-liquid ratio is 3:10 (w/v).[7] For 30 g of soil, this would be 100 mL of water.

-

Place the beaker on a magnetic stirrer and stir the slurry to ensure homogeneity.

-

-

pH Adjustment:

-

Initiation of the Fenton Reaction:

-

While continuously stirring the slurry, add the required volume of the freshly prepared ferrous sulfate solution. The amount to be added depends on the desired H₂O₂:Fe²⁺ molar ratio.

-

Subsequently, slowly and carefully add the required volume of the hydrogen peroxide solution to the slurry. The addition should be done dropwise or in small increments to control the exothermic reaction.

-

-

Reaction and Monitoring:

-

Reaction Quenching:

-

After the designated reaction time, quench the reaction by raising the pH of the slurry to above 7 using sodium hydroxide. This will cause the precipitation of iron hydroxides and stop the generation of hydroxyl radicals.

-

-

Sample Collection and Preparation for Analysis:

-

Collect the treated soil and liquid samples for contaminant analysis.

-

The analytical method will depend on the contaminant of interest (e.g., GC-MS for PAHs and chlorinated solvents, IR spectrometry for TPH).

-

Mandatory Visualizations

Fenton Reaction Signaling Pathway

Caption: Fenton reaction mechanism illustrating the initiation, propagation, and contaminant oxidation steps.

Experimental Workflow

References

- 1. Fenton Reaction Hydroxyl Radicals → Area → Sustainability [esg.sustainability-directory.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. fortunejournals.com [fortunejournals.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Research progress on remediation of total petroleum hydrocarbons in soil by chemical oxidation - a review [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. astswmo.org [astswmo.org]

Application of Fenton's Reagent in Organic Synthesis: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst, is a powerful and versatile tool in organic synthesis.[1] Its primary utility stems from the in-situ generation of highly reactive hydroxyl radicals (•OH), which are potent, non-selective oxidizing agents.[1][2] This reagent offers a cost-effective and environmentally benign alternative to many traditional heavy-metal-based oxidants.[3] While extensively used in wastewater treatment for the degradation of organic pollutants, its application in fine chemical synthesis is a growing area of interest.[2][3]

This document provides detailed application notes and protocols for the use of this compound in key organic transformations, including the hydroxylation of aromatic compounds, the oxidation of alcohols, and the coupling of alkanes. The information is tailored for researchers, scientists, and drug development professionals seeking to leverage this classic reagent in modern organic synthesis.

Core Principles and Reaction Mechanism

The efficacy of this compound lies in the catalytic decomposition of hydrogen peroxide by ferrous ions, which generates hydroxyl radicals. The generally accepted mechanism involves the following key steps:

-

Initiation: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻[1]

-

Propagation/Regeneration: Fe³⁺ + H₂O₂ → Fe²⁺ + •OOH + H⁺[1]

The generated hydroxyl radical is a highly reactive electrophile that can participate in a variety of organic reactions, including hydrogen abstraction, addition to double bonds, and electron transfer.[4] The reaction is typically carried out in acidic conditions (pH 2-4) to maintain the iron catalyst in its soluble and active Fe²⁺ state.[2]

Key Applications in Organic Synthesis

Hydroxylation of Aromatic Compounds

The direct hydroxylation of arenes to phenols is a valuable transformation in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. This compound provides a classical method for achieving this conversion.[1][3]

The hydroxylation of aromatic rings using this compound proceeds via the electrophilic addition of the hydroxyl radical to the aromatic nucleus. The reaction can be influenced by the nature of the substituents on the aromatic ring. Electron-donating groups generally activate the ring towards hydroxylation, while electron-withdrawing groups have a deactivating effect. A key challenge in this reaction is controlling the selectivity, as the product phenol (B47542) is often more reactive than the starting arene, leading to over-oxidation and the formation of dihydroxybenzenes and other byproducts.

Table 1: Quantitative Data for Arene Hydroxylation using this compound

| Substrate | Product(s) | Fe²⁺ Source | [Fe²⁺] | [H₂O₂] | Solvent | Temperature (°C) | Reaction Time | Yield/Efficiency | Selectivity | Reference |

| Benzene | Phenol | FeSO₄ | Catalytic | Excess | Water/Acetone | Room Temp. | - | 36-42% (efficiency) | - | [5] |

| Salicylic Acid | 2,3- and 2,5-Dihydroxybenzoic Acid | Fe(II) | 5 mM | In situ | 0.1 M Na₂SO₄ (aq) | Room Temp. | - | ~21.6% | - | [5] |

| Toluene (B28343) | o-, m-, p-Cresol, Benzyl (B1604629) Alcohol | FeSO₄ | - | - | - | - | - | - | o/p-cresol ratio ~1.3-1.4 | [6] |

This protocol provides a general procedure for the hydroxylation of toluene to produce a mixture of cresol (B1669610) isomers.

Materials:

-

Toluene

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Gas chromatograph (GC) for analysis

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve a catalytic amount of ferrous sulfate heptahydrate in a solution of deionized water and a small amount of concentrated sulfuric acid to achieve a pH of 2-3.

-

Add toluene to the flask. The molar ratio of toluene to FeSO₄ should be optimized for specific applications but can typically start at 10:1.

-

Cool the flask in an ice bath to maintain a low temperature and control the exothermic reaction.

-

Slowly add hydrogen peroxide (30% solution) to the reaction mixture using a dropping funnel over a period of 30-60 minutes. The molar ratio of H₂O₂ to toluene is a critical parameter and should be carefully controlled (a starting point is 1:1).

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC or GC.

-

Upon completion, quench the reaction by adding a small amount of a reducing agent like sodium sulfite (B76179) to decompose any remaining hydrogen peroxide.

-

Transfer the reaction mixture to a separatory funnel and extract the organic products with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Analyze the product mixture by GC to determine the yield and the isomeric distribution of the cresol products.

Expected Outcome:

The reaction will yield a mixture of ortho-, meta-, and para-cresol, along with some benzyl alcohol as a side product from the oxidation of the methyl group. The ratio of the cresol isomers is influenced by the reaction conditions.

Diagram 1: Reaction Scheme for Toluene Hydroxylation

Caption: this compound hydroxylates toluene to cresols and benzyl alcohol.

Oxidation of Alcohols

This compound can be employed for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method provides an alternative to chromium-based oxidants.[7] However, the high reactivity of the hydroxyl radical can lead to over-oxidation, particularly of aldehydes to carboxylic acids. Careful control of reaction conditions is crucial for achieving good selectivity.

The oxidation of alcohols by this compound proceeds via hydrogen abstraction from the α-carbon, leading to a carbon-centered radical that is subsequently oxidized to the corresponding carbonyl compound. The selectivity for aldehydes from primary alcohols is often challenging to achieve due to the ease of further oxidation. Secondary alcohols are generally oxidized to ketones with higher selectivity. The reaction is influenced by the structure of the alcohol, with benzylic and allylic alcohols often showing higher reactivity.

Table 2: Quantitative Data for Alcohol Oxidation using this compound

| Substrate | Product | Fe²⁺ Source | [Fe²⁺] | [H₂O₂] | Solvent | Temperature (°C) | Reaction Time | Yield | Selectivity | Reference |

| Benzyl Alcohol | Benzaldehyde | FeSO₄ | - | - | Water/Acetonitrile (B52724) | Room Temp. | - | Moderate to Good | Substrate Dependent | [8] |

| Secondary Alcohols | Ketones | Iron-based catalyst | - | H₂O₂ | - | Room Temp. | 15 min | - | High | [9] |

This protocol outlines a general procedure for the selective oxidation of benzyl alcohol to benzaldehyde.

Materials:

-

Benzyl alcohol

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sulfuric acid (dilute)

-

Acetonitrile (or other suitable co-solvent)

-

Deionized water

-

Ethyl acetate (B1210297) (for extraction)

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator, and GC for analysis.

Procedure:

-

In a round-bottom flask, prepare a solution of benzyl alcohol in a mixture of acetonitrile and water.

-

Add a catalytic amount of ferrous sulfate heptahydrate to the solution and stir until dissolved.

-

Adjust the pH of the solution to approximately 3 using dilute sulfuric acid.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a stoichiometric amount (e.g., 1.1 equivalents) of 30% hydrogen peroxide solution dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring its progress by TLC.

-

Once the reaction is complete, quench any excess peroxide with a saturated solution of sodium sulfite.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

-

Characterize the product and determine the yield by GC or NMR spectroscopy.

Diagram 2: Experimental Workflow for Alcohol Oxidation

Caption: Workflow for Fenton-mediated oxidation of alcohols.

Coupling of Alkanes

This compound can also be utilized to promote the dimerization of alkanes, a reaction that proceeds via a radical mechanism. This application is particularly useful for the synthesis of symmetrical C-C coupled products.

The reaction is initiated by the abstraction of a hydrogen atom from the alkane by a hydroxyl radical, generating an alkyl radical. Two alkyl radicals can then dimerize to form a new C-C bond. The selectivity of this reaction depends on the stability of the intermediate alkyl radical. For instance, tertiary C-H bonds are more susceptible to hydrogen abstraction than secondary or primary C-H bonds.

Table 3: Quantitative Data for Alkane Coupling using this compound

| Substrate | Product | Fe²⁺ Source | [Fe²⁺] | [H₂O₂] | Co-reagent | Solvent | Temperature (°C) | Yield | Reference |

| tert-Butanol (B103910) | 2,5-Dimethyl-2,5-hexanediol | This compound | - | - | Sulfuric Acid | - | - | - | [1][4] |

This protocol describes the dimerization of tert-butanol to 2,5-dimethyl-2,5-hexanediol.

Materials:

-

tert-Butanol

-

Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Sulfuric acid (concentrated)

-

Deionized water

-

Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment.

Procedure:

-

In a round-bottom flask, combine tert-butanol and an aqueous solution of ferrous sulfate heptahydrate.

-

Carefully add concentrated sulfuric acid to the mixture while cooling in an ice bath to maintain a low temperature.

-

Slowly add 30% hydrogen peroxide solution to the stirred mixture. An exothermic reaction is expected, so the addition rate should be controlled to keep the temperature below a certain limit (e.g., 40°C).

-

After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture carefully with a base, such as sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic extracts, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product can be purified by recrystallization or column chromatography.

Diagram 3: Logical Relationship in Alkane Coupling

Caption: Mechanism of Fenton-mediated alkane dimerization.

Safety Precautions

-

This compound involves the use of concentrated hydrogen peroxide, which is a strong oxidizer. Handle with care and use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reactions are often exothermic. Proper temperature control, especially during the addition of hydrogen peroxide, is crucial to prevent runaway reactions.

-

Work in a well-ventilated fume hood.

Conclusion

This compound offers a valuable and versatile platform for a range of oxidative transformations in organic synthesis. Its low cost, ready availability, and environmental compatibility make it an attractive alternative to many conventional reagents. By carefully controlling the reaction parameters such as pH, temperature, and reagent stoichiometry, researchers can achieve good yields and selectivities for the hydroxylation of arenes, oxidation of alcohols, and coupling of alkanes. The protocols provided herein serve as a starting point for the exploration and optimization of these reactions in various synthetic contexts, including drug discovery and development.

References

- 1. Comparison of Fenton and Photo-Fenton Processes for Removal of Organic Pollutants from Tanneries, Department of Quindío, Colombia [jonuns.com]

- 2. grokipedia.com [grokipedia.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CN101786943A - Catalytic synthesis method for preparing cresol by toluene one-step hydroxylation reaction - Google Patents [patents.google.com]

- 7. Anaerobic Oxidation of Toluene, Phenol, and p-Cresol by the Dissimilatory Iron-Reducing Organism, GS-15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Oxidizing intermediates generated in the Fenton reagent: kinetic arguments against the intermediacy of the hydroxyl radical - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Pollutant Degradation by the Photo-Fenton Process

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the application of the photo-Fenton process in the degradation of various organic pollutants. The photo-Fenton process is a highly effective Advanced Oxidation Process (AOP) that generates highly reactive hydroxyl radicals (•OH) for the mineralization of recalcitrant organic compounds.[1][2][3]

Principle of the Photo-Fenton Process